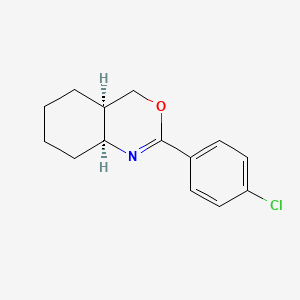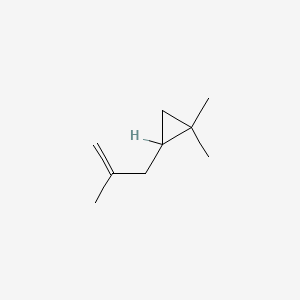![molecular formula C13H13NO6-2 B14473182 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate CAS No. 65410-86-8](/img/structure/B14473182.png)
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is an organic compound characterized by its complex structure, which includes a benzene ring substituted with carboxylate and dimethylaminoethoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with a benzene-1,4-dicarboxylate derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The benzene ring and its substituents play a crucial role in determining the compound’s reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the benzene ring and carboxylate groups.
Benzene-1,4-dicarboxylate: Contains the benzene ring and carboxylate groups but lacks the dimethylaminoethoxy group.
Uniqueness
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.
属性
CAS 编号 |
65410-86-8 |
|---|---|
分子式 |
C13H13NO6-2 |
分子量 |
279.24 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethoxycarbonyl]terephthalate |
InChI |
InChI=1S/C13H15NO6/c1-14(2)5-6-20-13(19)10-7-8(11(15)16)3-4-9(10)12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)/p-2 |
InChI 键 |
BNQBCMYYYWYIJW-UHFFFAOYSA-L |
规范 SMILES |
CN(C)CCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


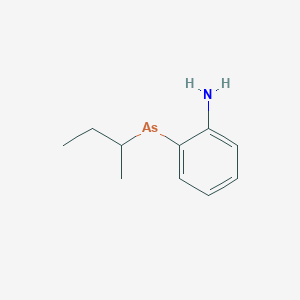
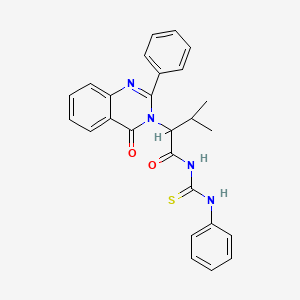
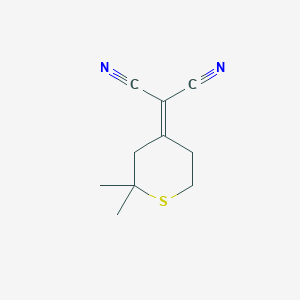
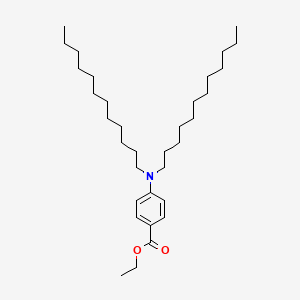
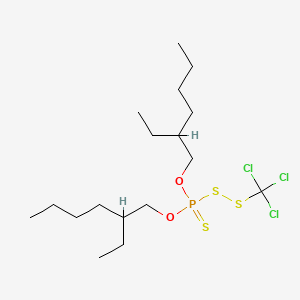
oxophosphanium](/img/structure/B14473122.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
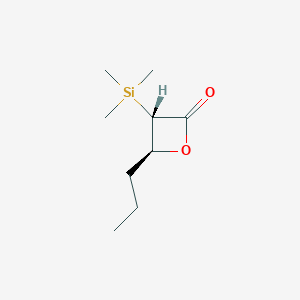
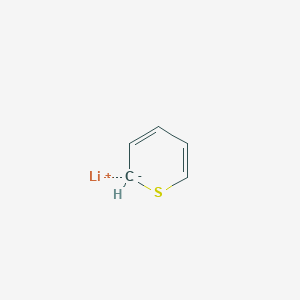
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
